molecular formula C28H33NO7 B1264517 Scutebarbatine K(rel)

Scutebarbatine K(rel)

Cat. No.: B1264517
M. Wt: 495.6 g/mol
InChI Key: ZAAJNCSDZGGPSE-GNSXTQCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebarbatine B (CAS: 1207181-58-5) is a neo-clerodane diterpenoid isolated from Scutellaria barbata D. Don. Its molecular formula is C₃₅H₃₉NO₁₀, with a molecular weight of 633.7 g/mol . This compound exhibits significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, showing an IC₅₀ value <50 μM . Structurally, it belongs to the 13-spiro subtype of neo-clerodane diterpenoids, characterized by a spirocyclic ring system that contributes to its bioactivity .

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-2-acetyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C28H33NO7/c1-17-8-6-10-21-26(3,12-11-19-14-22(31)34-16-19)28(5,33)24(35-18(2)30)23(27(17,21)4)36-25(32)20-9-7-13-29-15-20/h7-9,11-15,21,23-24,33H,6,10,16H2,1-5H3/b12-11+/t21-,23+,24+,26-,27+,28+/m1/s1

InChI Key

ZAAJNCSDZGGPSE-GNSXTQCCSA-N

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Anti-Neuroinflammatory Activity

Scutebarbatine B is part of a family of diterpenoids from Scutellaria species with shared anti-inflammatory properties. Key comparisons include:

Compound IC₅₀ (NO Inhibition) Structural Features Source
Scutebarbatine B <50 μM 13-spiro subtype, C₃₅H₃₉NO₁₀ S. barbata
6-Methoxycoumarin (1) 25.8 μM Coumarin backbone, smaller molecular weight S. barbata
Scutebarbatine X (8) 27.4 μM Modified spirocyclic ring, additional substituents S. barbata
Scutebarbatine G Not reported Nicotinyl group at C6/C7 S. galericulata

Key Findings :

  • 6-Methoxycoumarin (1) and Scutebarbatine X (8) are more potent NO inhibitors than Scutebarbatine B, suggesting that smaller coumarin derivatives or specific substituents enhance activity .
  • Scutebarbatine B’s moderate activity highlights the role of its complex diterpenoid structure in balancing solubility and target engagement .

Antibacterial Activity via Molecular Docking

Comparative docking scores (kcal/mol) are summarized below:

Compound Target Protein (PDB ID) Docking Score Mechanism of Action
Scutebarbatine E DNA gyrase (1KZN) -8.5 Inhibits nucleic acid synthesis
Scutebarbatine E Dihydrofolate synthase (3TYE) -8.7 Anti-metabolite activity
6,7-Nicotinyl Scutebarbatine G MurD ligase (1UAG) -10.1 Inhibits cell wall synthesis
Scutebarbatine G Unknown (3UDI) -9.3 Inhibits cell wall synthesis

Key Findings :

  • Scutebarbatine E’s dual activity against DNA gyrase and dihydrofolate synthase suggests a broader antibacterial mechanism .
  • Scutebarbatine B’s antibacterial activity remains unstudied, highlighting a gap in current research.

Structural and Functional Relationships

  • Spirocyclic Modifications : Scutebarbatine B and Scutebarbatine G share the 13-spiro subtype, but the addition of a nicotinyl group in Scutebarbatine G enhances its antibacterial potency .
  • Substituent Effects : The presence of methoxy (e.g., 6-Methoxycoumarin) or nicotinyl groups correlates with improved bioactivity, likely due to enhanced target binding or solubility .
  • Storage Stability: Scutebarbatine B requires storage at -20°C for long-term stability, similar to other diterpenoids from Scutellaria, which are sensitive to thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scutebarbatine K(rel)
Reactant of Route 2
Scutebarbatine K(rel)

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